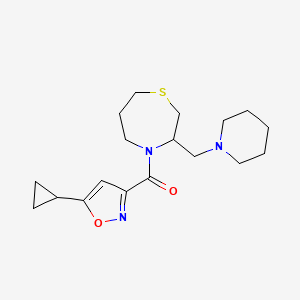

(5-Cyclopropylisoxazol-3-yl)(3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone

Description

Properties

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2S/c22-18(16-11-17(23-19-16)14-5-6-14)21-9-4-10-24-13-15(21)12-20-7-2-1-3-8-20/h11,14-15H,1-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUCALXDJVOTLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CSCCCN2C(=O)C3=NOC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Cyclopropylisoxazol-3-yl)(3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes a cyclopropyl group, an isoxazole moiety, and a thiazepan ring, which may contribute to its biological activity.

-

Neuropharmacological Effects :

- The compound's isoxazole and thiazepan components suggest potential interactions with neurotransmitter systems, particularly in modulating GABAergic and glutamatergic pathways.

- Studies indicate that isoxazole derivatives often exhibit anxiolytic and anticonvulsant properties, likely through GABA receptor modulation .

- Anti-inflammatory Properties :

- Antitumor Activity :

In Vitro Studies

Recent studies have evaluated the compound's efficacy against various cancer cell lines. For instance:

- Cell Line Testing : The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the micromolar range, indicating significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 10 |

In Vivo Studies

Animal models have been employed to assess the anti-inflammatory effects of the compound:

- Model : Carrageenan-induced paw edema in rats was used to evaluate anti-inflammatory activity.

- Results : The compound exhibited a dose-dependent reduction in edema, comparable to standard NSAIDs like ibuprofen .

Case Studies

- Case Study 1: Anxiolytic Effects

-

Case Study 2: Pain Management

- In a model of chronic pain induced by nerve injury, treatment with the compound significantly alleviated pain behaviors compared to control groups. This highlights its potential as an analgesic agent.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets.

Mechanism of Action:

The compound may exert its effects by binding to various receptors or enzymes, altering their activity and leading to biological responses. This mechanism is crucial for developing drugs aimed at treating neurological disorders or other diseases where modulation of receptor activity is beneficial.

Neuropharmacology

Research indicates that compounds with isoxazole structures often exhibit neuroactive properties. The cyclopropyl group may enhance the lipophilicity of the molecule, potentially improving blood-brain barrier penetration.

Case Study:

A study investigating the neuroprotective effects of similar isoxazole derivatives found that they could reduce oxidative stress in neuronal cells, suggesting that (5-Cyclopropylisoxazol-3-yl)(3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone may have similar protective effects .

Material Science

Due to its unique chemical structure, this compound can serve as a building block in synthesizing novel materials, including polymers and nanomaterials.

Application Example:

In one study, derivatives of isoxazole were incorporated into polymer matrices to enhance thermal stability and mechanical properties, indicating the potential for this compound in advanced material applications.

Table 1: Comparison of Biological Activities of Isoxazole Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Neuroprotective | 10 | |

| Compound B | Antimicrobial | 15 | |

| This compound | Neuroactive | TBD | TBD |

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Isoxazole Ring: The cyclization of appropriate precursors under controlled conditions.

- Introduction of Cyclopropyl Group: This can be achieved through cyclopropanation reactions.

- Final Condensation Reaction: To form the thiazepane moiety, leading to the final product.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with other methanone derivatives, such as:

- (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and

- (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) .

Key differences :

The target compound’s cyclopropylisoxazole group may enhance metabolic stability compared to pyrazole-based analogs, while the piperidinylmethyl substitution could improve blood-brain barrier permeability relative to thiophene derivatives .

Physicochemical Properties

For example:

- BAC-C12 showed a CMC of 8.3 mM via spectrofluorometry and 8.0 mM via tensiometry .

Q & A

Basic Research Question

- Solvent polarity : Use DMF-acetic acid (1:1) for recrystallization to solubilize polar intermediates while precipitating pure product .

- Chromatography gradients : Optimize silica gel columns with ethyl acetate/hexane (30–70%) to separate thiazepane derivatives from piperidine byproducts .

- Purity thresholds : Ensure ≥95% purity via HPLC (C18 column, acetonitrile-water mobile phase) before biological testing .

What strategies can be employed to modify the compound's pharmacokinetic properties while maintaining its bioactivity?

Advanced Research Question

- Structural analogs : Introduce substituents on the cyclopropyl ring (e.g., halogens) to enhance metabolic stability without disrupting isoxazole-thiazepane interactions .

- Prodrug design : Conjugate with ester or amide prodrug moieties to improve solubility and oral bioavailability .

- Scaffold hopping : Replace the thiazepane ring with azepane or morpholine derivatives to modulate logP and plasma protein binding .

How can researchers validate the compound's mechanism of action in enzyme inhibition studies?

Advanced Research Question

- Kinetic assays : Use Michaelis-Menten plots to distinguish competitive vs. non-competitive inhibition. For example, monitor NADPH depletion in cytochrome P450 assays .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., PI3Kα) to identify binding motifs and hydrogen-bonding interactions .

- Mutagenesis : Engineer enzyme active-site mutations (e.g., Ala substitutions) to test binding specificity .

What are the stability considerations for long-term storage of the compound?

Basic Research Question

- Temperature : Store at –20°C in amber vials to prevent photodegradation of the isoxazole ring .

- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the ketone group .

- Solvent choice : Dissolve in anhydrous DMSO for biological assays to prevent aggregation .

How can computational methods aid in predicting the compound's ADMET profile?

Advanced Research Question

- Molecular docking : Use AutoDock Vina to simulate binding to CYP450 isoforms and predict metabolic hotspots .

- QSAR models : Train algorithms on thiazepane-containing analogs to estimate logD (target: 2–3) and BBB permeability .

- Toxicity prediction : Apply Derek Nexus to flag potential cardiotoxicity risks from the piperidine moiety .

What experimental controls are essential when assessing the compound's cytotoxicity?

Advanced Research Question

- Negative controls : Include vehicle-only (e.g., DMSO) and untreated cell groups to rule out solvent effects .

- Positive controls : Use staurosporine (apoptosis inducer) or doxorubicin (DNA intercalator) to validate assay sensitivity .

- Off-target checks : Test against non-cancerous cell lines (e.g., HEK293) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.